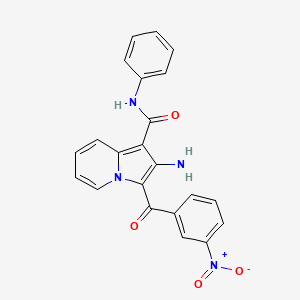

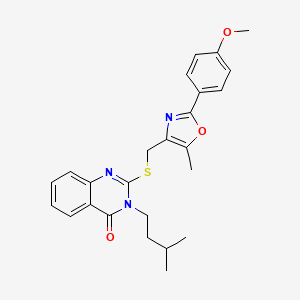

2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 2-amino-3-nitrobenzoic acid, which is an important organic synthesis intermediate used in the preparation of various medicines, agricultural chemicals, and functional materials .

Synthesis Analysis

The synthesis of 2-amino-3-nitrobenzoic acid involves performing a Curtius rearrangement reaction on 3-nitrophthalic acid as a raw material . Another method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .Chemical Reactions Analysis

The chemical reactions involving 2-amino-3-nitrobenzoic acid could include its reaction with thiosemicarbazide to form various derivatives . The specific reactions involving “2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide” would depend on the conditions and reactants present.Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, 2-amino-3-nitrobenzoic acid has a molecular weight of 200.58 .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Applications

- Synthesis of Antihypertensive Agents: The compound is used in the synthesis of various derivatives showing antihypertensive α-blocking activity. For example, thiosemicarbazides, triazoles, and Schiff bases derived from related compounds have demonstrated good antihypertensive activity with low toxicity (Abdel-Wahab et al., 2008).

Synthesis in Cancer Research

- Cytotoxicity Against Cancer Cells: Compounds synthesized from structures similar to 2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide, like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, have been evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).

Synthesis of Biologically Active Derivatives

- Biologically Active Derivatives: The reaction of related compounds, like 2-amino-N-arylbenzamidines, with various aldehydes has led to the creation of biologically active isoindoloquinazoline, pyrimidine, and thiazine derivatives. These derivatives are prospective for various biological activities (Abdel-latif et al., 2011).

Applications in Polyimide Synthesis

- Synthesis of Novel Polyimides: A related compound, N-(4-hydroxy phenyl)-4-nitrobenzamide, was used as a precursor in synthesizing novel polyimides with sulfone, ether, and amide structures, demonstrating significant industrial potential (Mehdipour-Ataei et al., 2004).

Antileishmanial Activity

- Anti-Leishmanial Drug Development: Novel nitroaromatic compounds synthesized from structures similar to the subject compound have been evaluated for anti-leishmanial activity. One such compound showed inhibition activity comparable to reference drugs, indicating potential as an anti-leishmanicidal drug (Dias et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-3-(3-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O4/c23-19-18(22(28)24-15-8-2-1-3-9-15)17-11-4-5-12-25(17)20(19)21(27)14-7-6-10-16(13-14)26(29)30/h1-13H,23H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICQKAHGFSJYJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2730805.png)

![N-(4-bromo-3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2730806.png)

![3-Methoxy-1-oxo-1,2,5,10-tetrahydroazepino[3,4-b]indole-4-carbonitrile](/img/structure/B2730810.png)

![3-[3-[1,3-Benzothiazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2730813.png)

![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2730817.png)

![6-fluoro-N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2730820.png)

![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2730822.png)

![7-Chloro-N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]quinolin-4-amine;dihydrochloride](/img/structure/B2730823.png)

![2-{[4-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2730825.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2730828.png)